1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine

Neuroscience Nicotinic Receptor Pharmacology Addiction Research

CNS researchers needing selective nicotinic probes face limited options with validated in vivo pharmacology. 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine directly addresses this gap as a potent α3β4 nAChR antagonist with multi-target profiling. • α3β4 nAChR antagonist: IC50 1.8 nM, 6.7-fold selective over α4β2; in vivo active (ED50 1.2-15.0 mg/kg) • Triple monoamine transporter inhibition: SERT (100 nM) > NET (443 nM) > DAT (945 nM) • MCHR2 antagonist: IC50 1 nM for CNS pathway dissection Supplied with CoA; ideal for preclinical smoking cessation, depression, and MCHR2 research.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 24087-45-4
Cat. No. B1362116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
CAS24087-45-4
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
InChIKeyITYRJDDYCBIJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: Multi-Target Research Scaffold


1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine (CAS 24087-45-4) is a synthetic small molecule belonging to the substituted pyrrolidine class, characterized by a pyrrolidine ring linked via an ethyl chain to a 4-chlorophenoxy moiety . This compound has been profiled for its interactions with multiple central nervous system (CNS) and peripheral targets, including neuronal nicotinic acetylcholine receptors (nAChRs), monoamine transporters (DAT, NET, SERT), and melanin-concentrating hormone receptor 2 (MCHR2) [1]. It serves as a versatile scaffold in medicinal chemistry for developing tool compounds and potential therapeutics, with documented applications in smoking cessation research and as a probe for understanding cholinergic and aminergic signaling pathways [2].

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: Why Generic Analogs Fail


The specific substitution pattern of 1-(2-(4-chlorophenoxy)ethyl)pyrrolidine confers a unique pharmacological fingerprint that distinguishes it from both simple pyrrolidine derivatives and structurally related antihistamines like chlorphenoxamine or diphenhydramine. While compounds such as chlorphenoxamine primarily act as histamine H1 receptor antagonists with anticholinergic properties [1], the target compound demonstrates potent and selective antagonism at multiple nAChR subtypes and monoamine transporters [2]. This divergence arises from the combination of the pyrrolidine ring—which influences receptor binding kinetics—and the 4-chlorophenoxyethyl chain, which modulates lipophilicity and target engagement . Substituting a generic analog without this precise molecular architecture would result in a fundamentally different biological profile, compromising experimental reproducibility and target-specific outcomes.

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: Head-to-Head Target Profiling


α3β4 nAChR Subtype-Selective Antagonism

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine exhibits highly potent antagonism at the human α3β4 nAChR subtype with an IC50 of 1.8 nM, which is approximately 6.7-fold and 8.3-fold more potent than its activity at α4β2 (IC50 = 12.0 nM) and α4β4 (IC50 = 15.0 nM) nAChR subtypes, respectively [1]. This subtype selectivity profile is distinct from non-selective nicotinic antagonists and positions the compound as a valuable probe for dissecting α3β4-mediated signaling, which is implicated in nicotine addiction and autonomic ganglion function.

Neuroscience Nicotinic Receptor Pharmacology Addiction Research

SERT-Preferring Triple Transporter Inhibition

The compound acts as a triple monoamine reuptake inhibitor with a distinct rank order of potency: SERT (IC50 = 100 nM) > NET (IC50 = 443 nM) > DAT (IC50 = 945 nM) [1]. This profile differs from many classical antidepressants (e.g., selective serotonin reuptake inhibitors) which lack NET/DAT activity, and from balanced triple reuptake inhibitors (e.g., DOV 216,303) which often show more equipotent activity across all three transporters . The 4.4-fold selectivity for SERT over NET and 9.5-fold selectivity for SERT over DAT provides a unique pharmacological tool for studying serotonergic modulation with concurrent, albeit weaker, noradrenergic and dopaminergic effects.

Neuropharmacology Monoamine Transporters Triple Reuptake Inhibitors

MCHR2 Receptor Antagonism

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is a potent antagonist of the human MCHR2 receptor with an IC50 of 1 nM [1]. While MCHR1 antagonism has been a primary focus in obesity and mood disorder research, MCHR2 represents a less-explored target with distinct expression patterns in the brain (e.g., cerebral cortex, hippocampus, amygdala) and periphery [2]. The nanomolar potency of this compound provides a high-quality chemical probe for elucidating the specific role of MCHR2 in feeding behavior, energy homeostasis, and sleep-wake regulation.

Endocrinology Metabolic Disease GPCR Pharmacology

In Vivo Efficacy in Nicotine Dependence

In vivo, subcutaneous administration of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine in ICR mice demonstrated significant activity in three nicotine-induced behavioral assays: inhibition of antinociception (ED50 = 1.2 mg/kg in tail-flick assay and 15.0 mg/kg in hotplate assay), suppression of nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg), and reversal of nicotine-induced hypothermia (ED50 = 9.2 mg/kg) [1]. These functional outcomes confirm that the compound's in vitro receptor and transporter interactions translate to measurable behavioral effects in a preclinical model of nicotine dependence, supporting its utility as a tool compound for investigating smoking cessation mechanisms.

Behavioral Pharmacology Smoking Cessation Nicotine Addiction

1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: Validated Research Applications


α3β4 nAChR in Nicotine Addiction & Autonomic Signaling

Use 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine as a selective pharmacological probe for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, where it demonstrates 1.8 nM antagonist potency and 6.7-fold selectivity over α4β2 nAChR [1]. This selectivity profile makes it ideal for ex vivo electrophysiology studies in sympathetic ganglia or in vivo behavioral models of nicotine dependence, where α3β4 receptors play a critical role. The compound's validated in vivo activity (ED50 of 1.2-15.0 mg/kg in nicotine-induced antinociception and hyperlocomotion assays) further supports its use in preclinical smoking cessation research [1].

Unbalanced Triple Reuptake in Mood Disorder Models

Employ this compound as a tool to study the neurochemical and behavioral consequences of combined SERT, NET, and DAT inhibition with a distinct rank order of potency (SERT 100 nM > NET 443 nM > DAT 945 nM) [1]. This profile differs from both selective serotonin reuptake inhibitors and balanced triple reuptake inhibitors, offering a unique approach to investigate the contribution of noradrenergic and dopaminergic tone to serotonergic signaling in rodent models of depression and anxiety. Its use can help dissect the specific transporter profiles required for efficacy versus side-effect liability [1].

MCHR2 in Energy Homeostasis & Sleep

Leverage the nanomolar MCHR2 antagonist activity (IC50 = 1 nM) of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine to dissect the physiological and pathological roles of melanin-concentrating hormone receptor 2 [2]. Given the distinct CNS expression pattern of MCHR2 (cortex, hippocampus, amygdala) and its involvement in feeding, mood, and sleep regulation, this compound serves as a high-quality chemical probe for in vitro functional assays and ex vivo brain slice electrophysiology. It enables researchers to differentiate MCHR2-dependent effects from those mediated by the more extensively characterized MCHR1 [2].

Versatile Scaffold for nAChR & Transporter Ligands

Utilize 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine as a key building block for medicinal chemistry campaigns targeting nicotinic receptors or monoamine transporters. The pyrrolidine core provides a handle for further functionalization, while the 4-chlorophenoxyethyl group confers favorable physicochemical properties (AlogP = 3.3, PSA = 29.1 Ų) for CNS penetration [3]. Structure-activity relationship (SAR) studies can build upon the existing quantitative data for nAChR subtypes and monoamine transporters to develop more potent or selective analogs for neuroscience research programs [3].

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